molecular formula C23H17FN4O B2568351 6-(2-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 1359383-97-3

6-(2-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

Cat. No. B2568351
CAS RN: 1359383-97-3
M. Wt: 384.414
InChI Key: OQHPFHCTZLRGKH-UHFFFAOYSA-N
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Description

“6-(2-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one” is a chemical compound that belongs to the class of quinazoline derivatives . Quinazoline derivatives have been widely studied for their potential biological activities, including anticancer, antiviral, and antimicrobial effects .

Scientific Research Applications

Synthesis and Binding Activity

The compound 6-(2-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one belongs to a class of compounds investigated for their affinity to benzodiazepine receptors. Research into tricyclic heterocycles related to this compound has demonstrated significant activity towards the benzodiazepine receptor, indicating potential for therapeutic applications in neurological disorders. For instance, analogs have been prepared to evaluate the importance of substituents and ring substitution in modulating activity, leading to the discovery of potent benzodiazepine antagonists in rat models (Francis et al., 1991).

Anticonvulsant Activity

Derivatives of triazoloquinazolines have been synthesized and tested for anticonvulsant activities, demonstrating the versatility of this scaffold in drug discovery. For example, certain derivatives were synthesized and evaluated using the maximal electroshock test and pentylenetetrazol test, revealing compounds with significant anticonvulsant properties. This suggests the potential of these derivatives in treating seizure disorders (Xie et al., 2005).

Anticancer Activity

The anticancer potential of triazoloquinazoline derivatives has been explored through the synthesis of new series targeting structural requirements essential for anticancer activity. Some derivatives have shown significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting the therapeutic potential of these compounds in oncology (Reddy et al., 2015).

Antibacterial and Antimicrobial Activities

Novel quinazolinone derivatives incorporating triazolo and thiadiazole moieties have been synthesized and evaluated for their antimicrobial activities. These compounds have shown potent activity against various phytopathogenic bacteria, indicating their potential use in agricultural applications to combat plant diseases (Lv et al., 2017).

Synthesis Methodologies

Innovative synthesis methods have been developed for triazoloquinazolines and related compounds, contributing to the advancement of chemical synthesis techniques. These methods provide efficient routes to complex heterocyclic structures, demonstrating the compound's role in enhancing synthetic chemistry research (Mousavi et al., 2015).

Mechanism of Action

Quinazoline derivatives, such as “6-(2-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one”, have been studied for their potential as CDK2 inhibitors . CDK2 inhibition is a promising target for cancer treatment that selectively targets tumor cells .

Future Directions

The potential of quinazoline derivatives, including “6-(2-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one”, in the development of new antitubercular and anti-HIV agents has been suggested . Further optimization and development of these compounds could lead to promising antimicrobial, antitubercular, and anti-HIV activities .

properties

IUPAC Name

6-[(2-fluorophenyl)methyl]-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN4O/c1-15-10-12-16(13-11-15)21-25-22-18-7-3-5-9-20(18)27(23(29)28(22)26-21)14-17-6-2-4-8-19(17)24/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHPFHCTZLRGKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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